molecular formula C27H29N5O2 B2490753 1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 618078-34-5

1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Cat. No. B2490753
CAS RN: 618078-34-5
M. Wt: 455.562
InChI Key: KHGJFOLFVIEUAP-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals with a base structure of pyrido[2,3-d]pyrimidine, known for their diverse pharmacological activities. These compounds are synthesized and studied for their potential applications in various fields, including medicinal chemistry and organic chemistry. Due to the specificity of your request, the focus will be on the chemical synthesis, structure, and properties rather than pharmacological aspects.

Synthesis Analysis

Synthesis of pyrido[2,3-d]pyrimidine derivatives involves multiple steps, including the use of enamino esters, aminopyridines, and carboxylic anhydrides or acid chlorides. For instance, a method involves heating under reflux with MeONa in BuOH, transforming acylated 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives through cyclization involving the acetyl methyl group and the amide carbonyl moiety (Komkov et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through techniques such as 1H-NMR, FT-IR, and elemental analysis. Detailed structural characterization includes the identification of substituents on the pyrimidine ring that significantly influence the compound's reactivity and properties. For example, cyclodehydration of substituted pyrimidines using acid anhydrides has led to novel mesoionic imidazo[1,2-c]pyrimidin-3-one compounds, with structural characterizations including X-ray crystal structures (Edstrom et al., 1994).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidines undergo various chemical reactions, including cyclization, acylation, and alkylation, which enable the synthesis of diverse derivatives with potential biological activities. The reactivity can be tailored by substituting different functional groups at specific positions on the ring system. For instance, the introduction of a fluorine in place of chlorine at the 2-position of a related pyrimidine compound resulted in comparable activity, illustrating the impact of halogen substitution on reactivity and potentially on biological activity (Palanki et al., 2000).

Scientific Research Applications

Structural Modifications for Drug Optimization

In medicinal chemistry, structural modifications of molecules similar to 1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide are common to enhance drug properties. Linton et al. (2011) described the systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO), a strategy relevant for optimizing drug candidates' metabolic stability and efficacy (Linton et al., 2011).

Anticonvulsant Enaminones Study

Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of three anticonvulsant enaminones, which are chemically related to the compound , providing insights into their molecular conformations and potential interactions. This research contributes to understanding how structural elements of such compounds might influence their biological activity and could guide the development of new therapeutic agents (Kubicki, Bassyouni, & Codding, 2000).

properties

IUPAC Name

7-cyclohexyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O2/c1-17-10-9-15-31-24(17)30-25-22(27(31)34)16-21(23(28)32(25)20-13-7-4-8-14-20)26(33)29-18(2)19-11-5-3-6-12-19/h3,5-6,9-12,15-16,18,20,28H,4,7-8,13-14H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGJFOLFVIEUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)C(=O)NC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

618078-34-5
Record name 1-CYCLOHEXYL-2-IMINO-10-METHYL-5-OXO-N-(1-PHENYLETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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